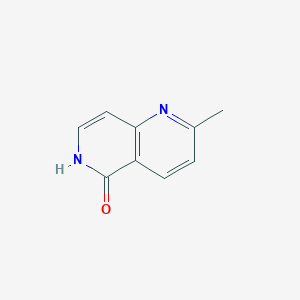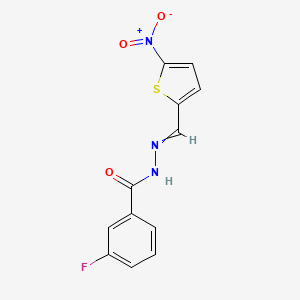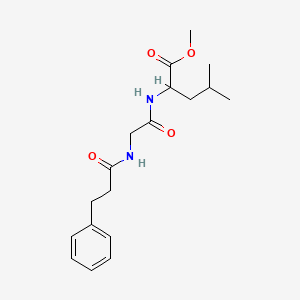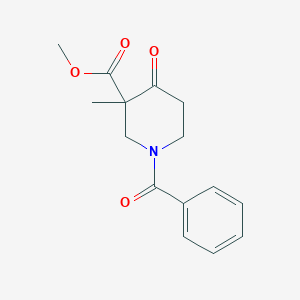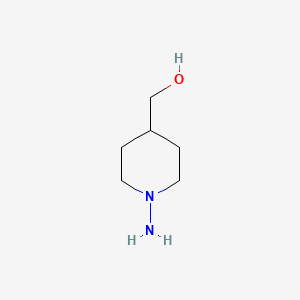![molecular formula C10H6F6O B12442856 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde CAS No. 1260878-79-2](/img/structure/B12442856.png)
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode beinhaltet die Verwendung von Trifluoraceetaldehyd-Ethyl-Hemiacetal als Ausgangsmaterial, das eine Reihe von Reaktionen durchläuft, darunter Trifluormethylierung und anschließende Umwandlung von funktionellen Gruppen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind weniger gut dokumentiert, folgen aber im Allgemeinen ähnlichen Synthesewegen wie Labormethoden, mit Optimierungen für Skalierung, Ausbeute und Kosteneffizienz. Die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen zur Verbesserung der Effizienz und Selektivität der Reaktionen ist in industriellen Umgebungen üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[2,5-Bis(trifluormethyl)phenyl]acetaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Der Aldehyd kann zum entsprechenden Alkohol reduziert werden.
Substitution: Die Trifluormethylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: 2-[2,5-Bis(trifluormethyl)phenyl]essigsäure.
Reduktion: 2-[2,5-Bis(trifluormethyl)phenyl]ethanol.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
2-[2,5-Bis(trifluormethyl)phenyl]acetaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Wird wegen seines potenziellen Einsatzes in der Medikamentenentwicklung aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[2,5-Bis(trifluormethyl)phenyl]acetaldehyd beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppen können die elektronischen Eigenschaften der Verbindung beeinflussen und so ihre Reaktivität und Wechselwirkungen mit anderen Molekülen verändern. Die Aldehydgruppe kann kovalente Bindungen mit Nukleophilen bilden, was zu verschiedenen chemischen Transformationen führt.
Wirkmechanismus
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,5-Bis(trifluormethyl)phenylessigsäure
- 3,5-Bis(trifluormethyl)phenylacetonitril
Einzigartigkeit
2-[2,5-Bis(trifluormethyl)phenyl]acetaldehyd ist einzigartig aufgrund des Vorhandenseins sowohl der Trifluormethylgruppen als auch der Aldehyd-Einheit, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche Reaktivität und Eigenschaften verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
CAS-Nummer |
1260878-79-2 |
|---|---|
Molekularformel |
C10H6F6O |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-[2,5-bis(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,4-5H,3H2 |
InChI-Schlüssel |
VGZYUKBKRUURQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


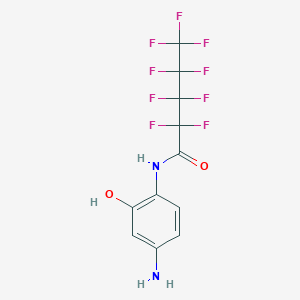
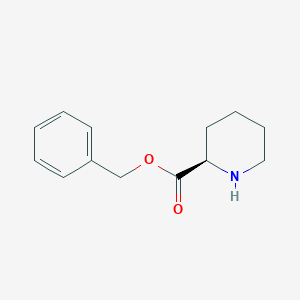
![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)
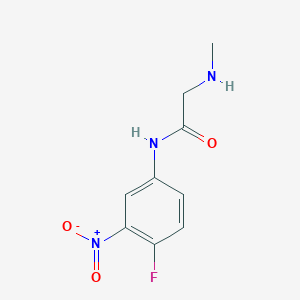

![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)


